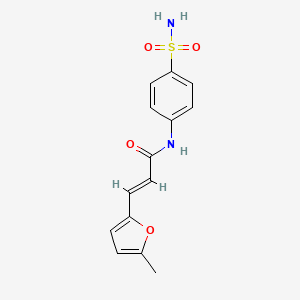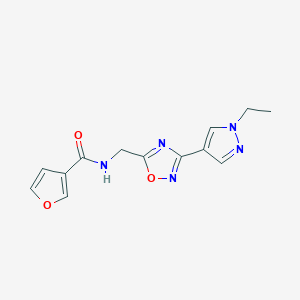![molecular formula C25H21ClN4O4S2 B2409275 Methyl-4-[[2-[[3-(5-Chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoat CAS No. 380342-97-2](/img/structure/B2409275.png)
Methyl-4-[[2-[[3-(5-Chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate” is a complex organic compound. It contains a pyrimidine moiety, which is a common structural motif in many pharmaceuticals and biological molecules . The compound also includes a chlorinated pyridine moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, methyl 5-(2-chloropyridin-3-yl)pentanoates were prepared by condensation of 1,3-bis(silyloxy)-1,3-butadienes with 2-chloropyridine-3-carboxylic acid chloride . The reaction proceeded at low temperature to avoid the formation of complex mixtures .Wissenschaftliche Forschungsanwendungen
- Forscher haben Indolderivate auf ihr antivirales Potenzial untersucht. Zum Beispiel:
- N3-(Substituiertes Phenyl)-N5-(substituiertes Phenyl)-4-(4,5-Dichlor-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridin-3,5-dicarboxamid-Derivate wurden auf ihre antituberkulöse Aktivität gegen Mycobacterium tuberculosis untersucht .
- Methyl-4-[[2-[[3-(5-Chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoat kann auch andere biologische Pfade beeinflussen, wie z. B. antioxidative, antidiabetische und Anticholinesterase-Aktivitäten.
Antivirale Aktivität
Antituberkulose-Aktivität
Weitere potenzielle Anwendungen
Zusammenfassend lässt sich sagen, dass diese Indol-haltige Verbindung in verschiedenen Bereichen vielversprechend ist, aber weitere Forschung ist unerlässlich, um ihr volles therapeutisches Potenzial freizusetzen. 🌱🔬 .
Wirkmechanismus
Target of Action
The primary target of Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate is the PCSK9 protein . This protein plays a crucial role in the regulation of low-density lipoprotein (LDL) cholesterol levels in the body .
Mode of Action
Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate interacts with its target, the PCSK9 protein, by inhibiting its synthesis . This results in a decrease in LDL cholesterol levels in the body .
Biochemical Pathways
The inhibition of PCSK9 protein synthesis by Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate affects the LDL receptor pathway . This leads to an increase in the number of LDL receptors on the surface of liver cells, enhancing the uptake and clearance of LDL cholesterol from the bloodstream .
Pharmacokinetics
The pharmacokinetics of Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate involve its conversion by liver carboxyesterase (CES1) to its active form . This process impacts the bioavailability of the compound, with the active drug reaching a concentration of 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .
Result of Action
The molecular and cellular effects of the action of Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate include a significant reduction in plasma PCSK9 levels . This leads to a decrease in LDL cholesterol levels, which is beneficial in the management of conditions such as hypercholesterolemia .
Action Environment
The action, efficacy, and stability of Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1
Eigenschaften
IUPAC Name |
methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O4S2/c1-34-24(33)14-6-9-16(10-7-14)28-20(31)13-35-25-29-22-21(17-4-2-3-5-18(17)36-22)23(32)30(25)19-11-8-15(26)12-27-19/h6-12H,2-5,13H2,1H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZDZDPQMTXDPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=NC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
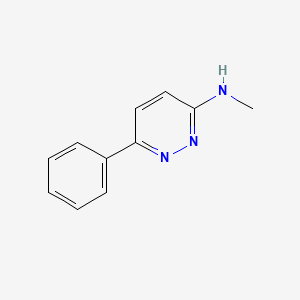
![2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2409194.png)

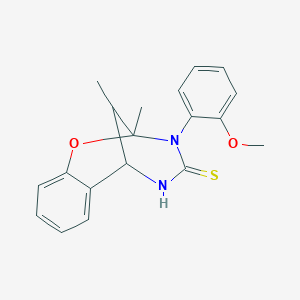
![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)

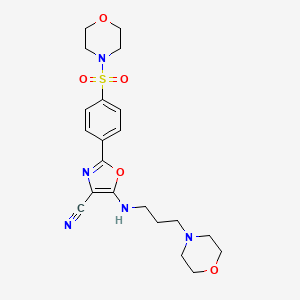
![2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2409203.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2409205.png)

![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide](/img/structure/B2409209.png)
![2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2409211.png)
